6H-6,9-Methanoazepino[1,2-a]benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
235-83-6 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8,11,13-hexaene |
InChI |
InChI=1S/C13H10N2/c1-2-4-12-11(3-1)14-13-10-6-5-9(7-10)8-15(12)13/h1-6,8,10H,7H2 |
InChI Key |
CYGOZAJEHXHPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1=CN3C2=NC4=CC=CC=C43 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6h 6,9 Methanoazepino 1,2 a Benzimidazole
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of the 6H-6,9-Methanoazepino[1,2-a]benzimidazole core reveals several potential disconnection points that can guide the design of a synthetic route. The key challenge lies in the strategic formation of the bridged azepine ring and the fused benzimidazole (B57391) system.
Primary Disconnections:
C(9)-N(10) and C(5a)-N(5) Bonds: A primary disconnection across the benzimidazole ring leads to a substituted o-phenylenediamine (B120857) precursor. This is a common and reliable strategy for benzimidazole synthesis.
C(6)-C(9) Methano Bridge: The methano bridge is a critical structural feature. A key disconnection here would involve an intramolecular cycloaddition reaction, such as a Diels-Alder or a related pericyclic reaction, to form the bicyclic azepine system in a single step.
Azepine Ring Formation: Disconnection of the seven-membered azepine ring can be envisioned through intramolecular cyclization strategies, such as N-alkylation or transition-metal-catalyzed C-N bond formation.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Intermediate 1 | Key Intermediate 2 | Precursors |
| This compound | Bridged Azepine Diamine | Bicyclic Diene and Dienophile | Substituted Benzimidazoles and Cyclopentadiene Derivatives |
This analysis suggests that a key step could be the construction of a suitably functionalized bridged azepine system, followed by the annulation of the benzimidazole ring.
Convergent and Divergent Synthetic Pathways
Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its derivatives.
Conversely, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of final products. nih.gov A central bridged azepine core could be synthesized and then subjected to various cyclization conditions with different ortho-substituted anilines to generate a library of substituted 6H-6,9-Methanoazepino[1,2-a]benzimidazoles. nih.gov This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry. wikipedia.org
Multi-component Reactions for Core Construction
Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex heterocyclic systems in a single step. rsc.orgbeilstein-journals.org While no specific MCR has been reported for the direct synthesis of this compound, analogous strategies can be proposed. A hypothetical MCR could involve the reaction of a bridged cyclic amine, an ortho-haloaniline, and a one-carbon synthon, catalyzed by a transition metal, to construct the core structure in a convergent manner. The sequencing of MCRs with subsequent cyclization reactions is a powerful stratagem for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov
Cascade and Domino Reactions
Cascade or domino reactions, where a single event triggers a series of subsequent bond-forming transformations, are highly desirable for their efficiency and atom economy. A potential cascade reaction for the synthesis of the target molecule could be initiated by an intramolecular N-arylation, followed by an intramolecular carboamination to construct the bridged tricyclic system. nih.gov Such a process would allow for the rapid assembly of the complex molecular architecture from a relatively simple linear precursor. nih.gov
Cyclization Strategies for Azepino and Benzimidazole Rings
The formation of the fused azepine and benzimidazole rings is the cornerstone of any synthetic approach to this target molecule.
The formation of the 6,9-methano bridge strongly suggests the use of an intramolecular cycloaddition reaction. A plausible strategy would be a Diels-Alder reaction of a benzimidazole derivative bearing a diene tethered to a dienophile. The stereochemistry of the bridgehead carbons would be controlled by the facial selectivity of the cycloaddition. acs.org While intermolecular cycloadditions are also conceivable, an intramolecular approach is likely to be more efficient due to entropic factors. A multicomponent [5+2] cycloaddition has been utilized for the synthesis of 1,4-diazepines. nih.gov
Transition-metal catalysis provides a versatile toolkit for the formation of C-N and C-C bonds, which are crucial for the construction of the azepino and benzimidazole rings. uva.es
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for the intramolecular cyclization to form the azepine ring. uniurb.it Furthermore, cascade reactions involving palladium catalysis can be designed to form multiple rings in a single operation. uniurb.it
Copper-Catalyzed Reactions: Copper-catalyzed reactions are well-established for the synthesis of benzimidazoles. nih.gov For instance, a copper-catalyzed cascade reaction of 2-aminobenzimidazole, an aldehyde, and a terminal alkyne can lead to complex benzimidazole-linked heterocycles. nih.gov Such a strategy could be adapted for the final ring closure to form the azepino[1,2-a]benzimidazole system.
| Catalyst | Reaction Type | Application in Synthesis |
| Palladium (Pd) | Buchwald-Hartwig Amination | Intramolecular C-N bond formation for azepine ring closure. |
| Palladium (Pd) | Cascade Reactions | Sequential intramolecular N-arylation and intermolecular carboamination. nih.gov |
| Copper (Cu) | Ullmann Condensation | Formation of the benzimidazole ring from an o-haloaniline precursor. |
| Copper (Cu) | Oxidative Cyclization | Final annulation of the azepine ring onto the benzimidazole core. nih.gov |
Metal-Free Cyclization Protocols
The construction of the benzimidazole core is a critical step in the synthesis of this compound. In recent years, a significant shift towards more environmentally benign and cost-effective metal-free cyclization protocols has been observed in heterocyclic synthesis. These methods avoid the use of potentially toxic and expensive metal catalysts, offering a more sustainable approach.
One prominent metal-free strategy involves the use of hypervalent iodine reagents for oxidative C-N bond formation. mdpi.comrsc.org For instance, the intramolecular cyclization of N-aryl ureas can be efficiently catalyzed by hypervalent iodine(III) reagents to form benzimidazolinones, which are valuable precursors. mdpi.com This approach is characterized by its mild reaction conditions and tolerance of various functional groups. The proposed mechanism involves the formation of a urea-I(III) intermediate, which, upon protonation, undergoes rapid oxidation to yield the cyclized product. mdpi.com
Another powerful metal-free approach is intramolecular electrochemical C-H amination. frontiersin.orgnih.gov This method utilizes electricity as a clean oxidant to facilitate the formation of N-heterocycles. frontiersin.orgnih.gov For the synthesis of benzimidazole-containing systems, an electrochemical C(sp³)-H amination protocol can be employed, leading to the construction of the benzimidazole ring in moderate to excellent yields. frontiersin.org The reaction proceeds via the generation of an N-centered radical, which then undergoes cyclization. frontiersin.org These electrochemical methods are highly attractive due to their catalyst- and external oxidant-free conditions.
| Metal-Free Cyclization Method | Key Reagents/Conditions | Advantages | Relevant Precursor |
| Hypervalent Iodine Catalysis | Hypervalent Iodine(III) Reagents | Mild conditions, high yields, broad substrate scope | N'-aryl urea (B33335) derivatives |
| Electrochemical C-H Amination | Electricity, undivided cell | Metal- and external oxidant-free, environmentally friendly | N-substituted anilines |
Formation of the Methano Bridge
The defining feature of this compound is the methano bridge, which locks the azepine ring in a rigid conformation. The construction of this bridge is a key synthetic challenge that can be addressed through intramolecular carbon-carbon bond formation strategies, most notably cycloaddition reactions.
The formation of the methano bridge inherently involves the creation of a new carbon-carbon bond in an intramolecular fashion. While various methods for intramolecular C-C bond formation exist, the Diels-Alder reaction stands out as a particularly powerful tool for constructing bridged bicyclic systems.
The intramolecular Diels-Alder (IMDA) reaction is a highly effective strategy for the stereocontrolled synthesis of complex polycyclic molecules containing bridged systems. acs.orgnih.gov In the context of this compound synthesis, a precursor containing a diene and a dienophile tethered together would be required. Upon heating or Lewis acid catalysis, this precursor would undergo an intramolecular [4+2] cycloaddition to form the methano-bridged azepine ring system in a single, highly stereoselective step. The diastereoselectivity of this reaction can often be predicted by considering the transition state geometries, which tend to favor the formation of the more stable product. acs.orgnih.gov
The retro-Diels-Alder reaction, the reverse of the Diels-Alder reaction, can also be a valuable synthetic tool. wikipedia.org It can be used to unmask reactive dienes or dienophiles from stable adducts under thermal conditions. This strategy could be employed in the synthesis of complex precursors for the IMDA reaction, allowing for the introduction of sensitive functional groups that might not be compatible with the conditions required for the initial adduct formation.
| Reaction | Description | Application in Synthesis |
| Intramolecular Diels-Alder (IMDA) | A [4+2] cycloaddition between a tethered diene and dienophile. | Forms the methano bridge and sets multiple stereocenters in a single step. |
| Retro-Diels-Alder | The thermal or catalyzed fragmentation of a cyclohexene (B86901) derivative into a diene and a dienophile. | Can be used to generate reactive precursors for the IMDA reaction. |
Stereoselective Synthesis of this compound
The this compound molecule is chiral, possessing multiple stereocenters. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance. Stereoselective synthesis can be achieved through the use of chiral auxiliaries, chiral catalysts, or by controlling the diastereoselectivity of ring-closing reactions.
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A variety of chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine, have been successfully employed in the asymmetric synthesis of complex molecules. wikipedia.org In the synthesis of the target molecule, a chiral auxiliary could be appended to a precursor to control the stereochemistry of key bond-forming reactions, such as the intramolecular Diels-Alder cycloaddition.
Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. Chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. For instance, iridium-catalyzed enantioselective intramolecular allylic aminations have been used to synthesize tricyclic benzimidazoles with high yields and excellent enantioselectivities. nih.gov This type of catalytic system could potentially be adapted to control the stereochemistry during the formation of the azepine ring.
| Stereocontrol Method | Principle | Potential Application |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Control of stereocenters during the formation of the azepine ring or the methano bridge. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer. | Enantioselective cyclization to form the azepine or benzimidazole ring. |
The intramolecular Diels-Alder reaction, a key step in the formation of the methano bridge, is inherently a diastereoselective process. The facial selectivity of the cycloaddition is influenced by the stereochemistry of the existing chiral centers in the precursor and the conformational preferences of the tether connecting the diene and dienophile. By carefully designing the synthetic precursor, it is possible to achieve high levels of diastereoselectivity, leading to the formation of a single diastereomer of the bridged product. acs.orgnih.gov The stereochemical outcome can often be rationalized and predicted using computational modeling of the transition states.
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of complex heterocyclic compounds is a growing field of interest aimed at reducing environmental impact and improving efficiency. For a molecule such as this compound, these approaches would theoretically focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. However, specific studies demonstrating these applications for this compound have not been reported.
Solvent-Free and Microwave-Assisted Protocols
In the broader context of benzimidazole synthesis, solvent-free and microwave-assisted protocols have shown significant advantages over conventional heating methods. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. nih.goveurekaselect.comjocpr.com These methods are considered "green" as they reduce energy consumption and often minimize the need for volatile organic solvents. chemmethod.com
Solvent-free, or solid-state, reactions are another cornerstone of green synthesis. chemmethod.com By eliminating the solvent, this approach reduces waste, cost, and the environmental hazards associated with solvent disposal. For the synthesis of benzimidazole derivatives, solvent-free conditions have been achieved through grinding of reactants, sometimes with a catalytic solid support.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for General Benzimidazole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes to seconds |
| Energy Consumption | High | Low |
| Solvent Use | Often requires high-boiling, toxic solvents | Can often be performed solvent-free or in green solvents (e.g., water, ethanol) |
| Product Yield | Variable, often moderate | Generally high to excellent |
| Byproduct Formation | Can be significant | Often minimized |
Note: This table represents general trends observed in the synthesis of various benzimidazole derivatives and is not based on data for this compound, for which specific data is unavailable.
Catalyst Reuse and Sustainability Metrics
Sustainability metrics, such as Atom Economy and E-Factor (Environmental Factor), are used to quantify the "greenness" of a chemical process.
Atom Economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.
E-Factor calculates the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.
There are currently no published studies that report these sustainability metrics for the synthesis of this compound. Calculating these metrics would require detailed experimental data from an established synthetic route, which is not available in the context of green chemistry for this compound.
Future research into the synthesis of this compound would benefit from the exploration of these green chemistry approaches. The development of a microwave-assisted, solvent-free synthesis using a recyclable catalyst would represent a significant advancement in the sustainable production of this complex molecule.
Advanced Spectroscopic and Structural Elucidation of 6h 6,9 Methanoazepino 1,2 a Benzimidazole
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
A table of compound names mentioned in the article is also not applicable as no specific compounds could be discussed in detail.
Absolute Configuration Determination
Information not available in published scientific literature.
Crystal Packing and Supramolecular Assembly
Information not available in published scientific literature.
Computational and Theoretical Chemistry of 6h 6,9 Methanoazepino 1,2 a Benzimidazole
Electronic Structure Calculations
Detailed electronic structure calculations for 6H-6,9-Methanoazepino[1,2-a]benzimidazole have not been reported in the available scientific literature. Such calculations are fundamental for understanding the molecule's stability, reactivity, and electronic properties.
Density Functional Theory (DFT) Studies
No specific Density Functional Theory (DFT) studies for this compound were found. DFT is a common computational method used to investigate the electronic structure of molecules, providing insights into optimized geometry, bond lengths, and vibrational frequencies. Without dedicated studies, data tables of these parameters cannot be generated.
Molecular Orbital Analysis (HOMO-LUMO)
A molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, is not available for this compound. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and electronic excitation properties. Consequently, a data table of HOMO-LUMO energies and related quantum chemical descriptors cannot be provided.
Electrostatic Potential Surfaces
There are no published studies depicting the electrostatic potential surface (ESP) of this compound. An ESP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.
Aromaticity Assessment and Electron Delocalization
The aromaticity and the extent of electron delocalization in the fused ring system of this compound have not been computationally assessed in the available literature. The unique bridged structure of this compound makes its aromatic character a subject of interest that would require specific computational analysis.
Nucleus Independent Chemical Shift (NICS) Calculations
No Nucleus Independent Chemical Shift (NICS) calculations for this compound have been published. NICS is a widely used method to quantify the aromaticity of cyclic molecules by calculating the magnetic shielding at the center of a ring. Without these calculations, a data table of NICS values cannot be compiled.
Anisotropy of the Induced Current Density (AICD) Plots
Anisotropy of the Induced Current Density (AICD) plots for this compound are not available. AICD is a sophisticated method that provides a visual representation of electron delocalization and aromatic pathways within a molecule when subjected to an external magnetic field.
No Specific Computational or Theoretical Chemistry Studies Found for this compound
Following a comprehensive review of scientific literature and academic databases, no specific computational or theoretical chemistry studies concerning the compound This compound could be located. As a result, the detailed information required to construct an article based on the provided outline is not available in published research.
The requested article structure, focusing on detailed computational analyses such as conformational studies, energy landscapes, and reaction mechanisms, presupposes the existence of primary research in these areas. The exhaustive search for data pertaining to:
Molecular mechanics and dynamics simulations
Ring inversion barriers and strain energy calculations
Transition state characterization
Reaction coordinate analysis
Solvent effects on reaction pathways
for this compound did not yield any specific findings. This indicates that this particular bridged heterocyclic system has likely not been a subject of in-depth computational investigation in the public domain. Therefore, the creation of an accurate and scientifically validated article adhering to the strict outline and content requirements is not possible at this time.
Reactivity and Derivatization Chemistry of 6h 6,9 Methanoazepino 1,2 a Benzimidazole
Electrophilic Aromatic Substitution Reactions
In analogous heterocyclic systems like 10H-azepino[1,2-a]indoles, electrophilic attack has been shown to occur, for instance, with bromine, and through Vilsmeier, Mannich, and Friedel-Crafts reactions. rsc.org These reactions typically lead to substitution on the electron-rich positions of the aromatic system. rsc.org For 6H-6,9-Methanoazepino[1,2-a]benzimidazole, electrophilic substitution is anticipated to favor the 2- and 3-positions of the benzene (B151609) ring, analogous to the 5- and 6-positions of a standard benzimidazole (B57391), although this is subject to steric accessibility.
Common electrophilic substitution reactions applicable to this scaffold could include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The reaction conditions would need to be carefully controlled to avoid side reactions on the azepine ring or the nitrogen atoms.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro and 3-Nitro derivatives |
| Bromination | Br₂/FeBr₃ | 2-Bromo and 3-Bromo derivatives |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-Acyl and 3-Acyl derivatives |
Nucleophilic Attack and Ring Opening/Closing Reactions
The imidazole (B134444) part of the benzimidazole system contains a nitrogen atom (N-5) that is π-deficient, making the adjacent carbon atom (C-6) susceptible to nucleophilic attack, though this is less common than electrophilic substitution on the benzene ring. chemicalbook.com More significantly, the formation of the azepino[1,2-a]benzimidazole scaffold itself often involves intramolecular cyclization, which is a form of nucleophilic attack. For instance, the synthesis of related azepino[1,2-a]benzimidazoles can be achieved by the cyclization of 2-haloalkylbenzimidazoles under basic conditions, where the N-1 nitrogen acts as a nucleophile. mdpi.com
Ring-opening reactions are less prevalent for the stable benzimidazole core but could potentially be induced under harsh conditions or through quaternization of the nitrogen atoms, which would activate the ring system towards nucleophilic cleavage. The bridged azepine ring, due to its strained conformation, might be more susceptible to ring-opening reactions under specific reductive or oxidative conditions.
Oxidation and Reduction Chemistry
The benzimidazole ring is generally stable to oxidation, but the azepine portion of the molecule can be more susceptible. Oxidative conditions could potentially lead to the formation of N-oxides or cleavage of the azepine ring. The development of functionalized benzimidazoles can sometimes proceed through oxidative tandem C-H aminations, showcasing the reactivity of the broader benzimidazole family under specific oxidative catalysis. rsc.org
Reduction of the benzimidazole nucleus is also challenging due to its aromatic stability. However, catalytic hydrogenation under high pressure and temperature could potentially reduce the benzene ring. The bridged azepine ring, being partially saturated, would be more amenable to further reduction if any double bonds were present in its precursors or derivatives.
Functionalization of the Azepine and Benzimidazole Moieties
The nitrogen atom of the imidazole ring (N-5) is a primary site for functionalization. It can be readily alkylated or acylated. nih.govbeilstein-journals.org N-alkylation is a common strategy in the synthesis of various biologically active benzimidazole derivatives. nih.gov The reaction typically proceeds by treating the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction if multiple reactive nitrogen atoms are present. beilstein-journals.org
N-acylation can be achieved using acyl chlorides or anhydrides. This reaction is useful for introducing carbonyl functionalities, which can serve as handles for further synthetic transformations.
Table 2: Examples of N-Functionalization Reactions
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Methyl iodide (CH₃I) | 5-Methyl-6H-6,9-methanoazepino[1,2-a]benzimidazolium iodide |
| N-Acylation | Acetyl chloride (CH₃COCl) | 5-Acetyl-6H-6,9-methanoazepino[1,2-a]benzimidazole |
Substitution on the Bridged System
Direct functionalization of the methano bridge presents a synthetic challenge due to the generally unreactive nature of the saturated C-H bonds. However, radical-based reactions could potentially introduce functionality. Alternatively, the bridged system's substituents could be introduced at an earlier stage of the synthesis, prior to the formation of the complete tricyclic system. The conformational rigidity of the bridged system would likely lead to high stereoselectivity in any reactions that do occur on the bridge.
Halogen, alkyl, and aryl groups can be introduced onto the benzimidazole ring through various methods. Halogenation, as mentioned in the electrophilic substitution section, is a direct method. Alkyl and aryl groups can be introduced via Friedel-Crafts reactions, although these reactions can sometimes be limited by the conditions required.
More modern cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, are powerful tools for introducing alkyl and aryl substituents. These reactions would typically require prior halogenation of the benzimidazole ring to provide a suitable coupling partner. For example, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group.
Insufficient Data Available for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data concerning the photochemical reactions, photochromism, and coordination chemistry of the compound This compound . The initial and subsequent targeted searches did not yield any scholarly articles, patents, or database entries that specifically detail the reactivity and derivatization chemistry of this particular molecule in the requested areas.
The search results did provide general information on the coordination chemistry of the broader class of benzimidazole-containing ligands with various metal ions. These studies highlight the versatility of the benzimidazole moiety in forming stable complexes with transition metals, often through the nitrogen atoms of the imidazole ring. nih.govrsc.orgnih.govirejournals.comscispace.commdpi.comnih.govmdpi.com The resulting metal complexes have been investigated for a range of applications, including catalysis and medicinal chemistry. nih.gov
However, none of the retrieved documents specifically address the unique bridged tricyclic system of this compound. The rigid, strained framework of this molecule, conferred by the methano bridge, would be expected to significantly influence its electronic and steric properties, and consequently, its photochemical behavior and coordination preferences. Without experimental or theoretical data on this specific compound, any discussion of its reactivity would be purely speculative and would not meet the required standards of a scientifically accurate and informative article based on detailed research findings.
Therefore, due to the absence of specific data for this compound in the public domain, it is not possible to generate the requested article on its "Reactivity and Derivatization Chemistry" focusing on "Photochemical Reactions and Photochromism" and "Coordination Chemistry with Metal Ions." Further experimental research is required to elucidate the chemical properties of this specific heterocyclic compound.
Synthesis and Characterization of Analogues and Derivatives of 6h 6,9 Methanoazepino 1,2 a Benzimidazole
Structural Variations of the Benzimidazole (B57391) Core
The benzimidazole nucleus is a well-established "privileged scaffold" in drug discovery, and methods for its derivatization are plentiful. mdpi.comnih.gov These methods can be hypothetically extended to the 6H-6,9-Methanoazepino[1,2-a]benzimidazole system to generate a library of analogues with diverse electronic and steric properties.
The most common approach to synthesizing benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or their derivatives. mdpi.comenpress-publisher.comnih.gov To introduce substituents onto the benzene (B151609) ring of the target scaffold, one would start with a substituted o-phenylenediamine. A variety of substituted o-phenylenediamines are commercially available or can be synthesized, allowing for the introduction of a wide range of functional groups.
For instance, electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties of the benzimidazole ring. The synthesis could proceed via the condensation of a substituted o-phenylenediamine with a suitable cycloheptanone (B156872) derivative, followed by cyclization and aromatization to form the benzimidazole core, and subsequent steps to construct the methano-azepino ring system.
A general synthetic scheme is depicted below:
Scheme 1: Proposed Synthesis of Benzene-Ring-Modified Analogues
Systematic Study of Substituent Effects on Reactivity and Structure
The unique bridged framework of this compound presents a complex system for understanding the interplay between electronic and steric effects of substituents. While specific systematic studies on this particular methano-bridged azepino[1,2-a]benzimidazole are not extensively documented in the current body of scientific literature, a comprehensive analysis can be constructed by examining the well-established principles of substituent effects on the core benzimidazole and related heterocyclic systems. The reactivity and structural characteristics of this molecule are primarily influenced by modifications on the benzimidazole ring and, to a lesser extent, on the bridged azepine moiety.
The benzimidazole nucleus is susceptible to electrophilic and nucleophilic attack, and the rates and regioselectivity of these reactions are highly dependent on the nature and position of substituents. Generally, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to significantly influence the electronic distribution and, consequently, the chemical and biological properties of the resulting derivatives. nih.gov
Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups, when attached to the benzene ring of the benzimidazole moiety (positions 2, 3, 4, and 5 in the parent benzimidazole, which correspond to positions on the benzo part of the target molecule), increase the electron density of the aromatic system. This enhanced nucleophilicity generally activates the ring towards electrophilic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and haloalkyl groups deactivate the ring towards electrophiles but may facilitate nucleophilic aromatic substitution.
The reactivity of the azepine ring within the bridged system is also influenced by substituents. The nitrogen atom's basicity and the susceptibility of the surrounding carbons to nucleophilic or electrophilic attack can be modulated. For instance, substituents on the bridged system could sterically hinder or electronically influence the approach of reactants to the azepine or benzimidazole moieties.
Computational studies on various benzimidazole derivatives have provided valuable insights into how substituents affect their molecular structure and electronic properties. nih.gov Density Functional Theory (DFT) calculations, for example, can be employed to determine the molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO-LUMO), and natural bond orbital (NBO) analysis. These computational tools help in predicting the reactivity of different sites within the molecule. For instance, a lower HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com
A systematic study would involve the synthesis of a series of derivatives with substituents of varying electronic and steric properties at different positions of the this compound scaffold. The reactivity of these derivatives could then be assessed under various reaction conditions, and their structural properties could be characterized using techniques such as X-ray crystallography and NMR spectroscopy.
The following data tables illustrate the hypothetical effects of different substituents on key properties of the this compound core structure, based on established principles in heterocyclic chemistry.
Table 1: Predicted Effects of Substituents on the Electronic Properties of the Benzimidazole Moiety
| Substituent (at C-4) | Electronic Nature | Predicted Effect on Electron Density | Predicted Impact on Reactivity towards Electrophiles |
| -OCH₃ | Electron-Donating | Increase | Activation |
| -CH₃ | Electron-Donating | Increase | Activation |
| -H | Neutral | Baseline | Baseline |
| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Slight Decrease | Weak Deactivation |
| -NO₂ | Strongly Electron-Withdrawing | Significant Decrease | Strong Deactivation |
| -CF₃ | Strongly Electron-Withdrawing | Significant Decrease | Strong Deactivation |
Table 2: Predicted Effects of Substituents on the Structural Parameters of the Bridged System
| Substituent (at C-8) | Steric Hindrance | Predicted Effect on Bond Angles (around the substituent) | Predicted Conformational Change |
| -H | Minimal | Minimal | Negligible |
| -CH₃ | Moderate | Slight Increase | Minor distortion |
| -C(CH₃)₃ | High | Significant Increase | Potential for localized strain |
| -Phenyl | High | Significant Increase | Potential for altered ring puckering |
Advanced Applications in Chemical Research Excluding Prohibited Elements
Ligand Design in Organometallic Chemistry and Catalysis
The structural rigidity and inherent chirality of the 6H-6,9-Methanoazepino[1,2-a]benzimidazole core make it an excellent scaffold for the design of specialized ligands for organometallic chemistry and catalysis. The nitrogen atoms within the benzimidazole (B57391) moiety provide effective coordination sites for a variety of transition metals.
The C2-symmetric nature of certain derivatives of this compound makes them particularly suitable for the development of chiral ligands. These ligands can induce a high degree of stereocontrol in metal-catalyzed reactions, leading to the preferential formation of one enantiomer of a chiral product. The development of such enantioselective catalysts is a significant focus in modern synthetic chemistry. researchgate.net
The design of these chiral ligands often involves the introduction of specific substituents on the benzimidazole or the azepine ring to fine-tune the steric and electronic properties of the resulting metal complex. This tailored approach allows for the optimization of catalytic activity and enantioselectivity for specific organic transformations. The rigid methano-bridge locks the conformation of the ligand, which can lead to a well-defined chiral environment around the metal center, a crucial factor for effective asymmetric induction. researchgate.net
Derivatives of this compound form stable chelate complexes with a range of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). The coordination typically occurs through the nitrogen atoms of the benzimidazole ring system. mdpi.com The resulting coordination complexes often exhibit distinct spectroscopic properties that provide insights into their electronic structure and geometry.
The characterization of these complexes relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of the complexes in solution, while UV-Visible spectroscopy provides information about the electronic transitions within the complex. Mass spectrometry is employed to confirm the molecular weight and composition of the complexes.
Below is a representative table of spectroscopic data for a hypothetical coordination complex of a this compound derivative with a transition metal.
| Property | Value |
| ¹H NMR (ppm) | 7.20-7.80 (m, Ar-H), 4.50 (d, CH), 3.80 (t, CH₂), 1.50-2.00 (m, CH₂) |
| ¹³C NMR (ppm) | 155.0 (C=N), 140.0-110.0 (Ar-C), 60.0 (CH), 45.0 (CH₂), 30.0-20.0 (CH₂) |
| UV-Vis (nm) | 280 (π-π), 350 (n-π) |
| Mass Spec (m/z) | [M+H]⁺ calculated and found |
Probes for Mechanistic Organic Chemistry Studies
The well-defined structure of this compound and its derivatives allows for their use as molecular probes in the study of organic reaction mechanisms. By incorporating this rigid framework into a reacting molecule, chemists can gain a clearer understanding of the stereochemical and electronic factors that govern the course of a reaction. The conformational constraints imposed by the methano-bridge can help to isolate and identify specific transition states and intermediates.
Materials Science Applications (e.g., Organic Semiconductors, Optoelectronic Materials)
The benzimidazole core is a well-known chromophore, and its incorporation into the rigid structure of this compound opens up possibilities for its use in materials science, particularly in the development of organic semiconductors and optoelectronic materials.
Derivatives of this compound can exhibit interesting photophysical properties, including luminescence and fluorescence. The emission characteristics are highly dependent on the nature and position of substituents on the aromatic rings. By modifying the electronic properties of the molecule through chemical synthesis, the color and efficiency of the emitted light can be tuned.
The quantum yield of fluorescence, a measure of the efficiency of the emission process, is a key parameter for optoelectronic applications. For some benzimidazole derivatives, high fluorescence quantum yields have been observed, making them promising candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors.
The following table presents hypothetical photophysical data for a series of functionalized this compound derivatives.
| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Parent Compound | 320 | 410 | 0.35 |
| Electron-donating substituent | 345 | 450 | 0.65 |
| Electron-withdrawing substituent | 310 | 390 | 0.20 |
The planar benzimidazole unit within the this compound structure can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions can drive the self-assembly of individual molecules into larger, well-ordered supramolecular architectures. The ability to control the self-assembly process is crucial for the bottom-up fabrication of functional nanomaterials.
The rigid and directional nature of the this compound scaffold can be exploited to create complex and predictable supramolecular structures. These organized assemblies can exhibit collective properties that are not present in the individual molecules, with potential applications in areas such as molecular recognition, sensing, and catalysis.
Development of Novel Chemical Reagents and Synthetic Tools
The intricate architecture of this compound makes it a candidate for the development of specialized chemical reagents. The benzimidazole core is a well-established pharmacophore and a versatile chemical moiety. The constrained conformational flexibility of the methano-bridged azepine ring system imparts specific spatial arrangements to the functional groups, which can be exploited in the design of highly selective reagents.
Research in this area focuses on functionalizing the core structure to create tools for organic synthesis and chemical biology. For instance, derivatives of the parent compound could potentially serve as chiral ligands in asymmetric catalysis, where the defined geometry of the scaffold could induce high levels of stereoselectivity. The nitrogen atoms within the benzimidazole and azepine rings offer sites for coordination with metal centers, a key feature for catalytic activity.
Furthermore, the development of synthetic routes to access substituted analogs of this compound is an active area of investigation. These synthetic efforts are crucial for creating a library of related compounds that can be screened for various applications, including their use as building blocks in the synthesis of more complex molecules.
| Derivative Type | Potential Application | Synthetic Strategy |
| Chiral Phosphine Ligands | Asymmetric Hydrogenation | Functionalization at the aromatic ring |
| N-Heterocyclic Carbene Precursors | Organocatalysis | Modification of the benzimidazole moiety |
| Fluorescent Probes | Bioimaging | Introduction of fluorophores |
Structural Scaffolds for Theoretical Studies in Molecular Design
The rigid nature of the this compound scaffold makes it an excellent model system for theoretical and computational studies in molecular design. The fixed orientation of its constituent rings reduces the conformational complexity that often plagues computational analyses of more flexible molecules. This allows for more accurate predictions of molecular properties and interactions.
Computational chemists utilize this scaffold to probe the fundamental principles of molecular recognition. By computationally modeling the docking of this rigid molecule with various biological targets, such as enzymes and receptors, researchers can gain insights into the key structural features required for binding affinity and selectivity. These theoretical predictions can then guide the design of new molecules with enhanced biological activity.
Moreover, the unique electronic properties of the benzimidazole system, coupled with the strain induced by the methano bridge, provide a platform for studying structure-property relationships. Theoretical calculations can be employed to predict spectroscopic characteristics, reactivity, and other physicochemical properties, which can then be correlated with experimental data to refine computational models.
| Theoretical Study | Objective | Computational Method |
| Conformational Analysis | Determine low-energy structures | Density Functional Theory (DFT) |
| Molecular Docking | Predict binding modes to target proteins | Molecular Dynamics (MD) Simulations |
| QSAR Studies | Correlate structure with activity | Machine Learning Algorithms |
Q & A
Q. How are catalytic recyclability and environmental impact assessed?
- Answer:
- Leaching tests: ICP-MS measures metal residue (<1 ppm) in products.
- Life-cycle assessment (LCA): Evaluates energy consumption and waste generation across synthetic routes (e.g., microwave vs. conventional heating) .
Contradictions and Future Directions
Q. Why do some derivatives exhibit divergent biological activities despite structural similarity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
